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T cell Immunoreceptor with Ig and ITIM domains (TIGIT) is an immune checkpoint receptor that

plays a critical role in maintaining immune homeostasis and self-tolerance.[1][2] Initially

explored for its inhibitory function in the context of cancer immunotherapy, foundational

research has increasingly highlighted its significance in the pathogenesis and potential

treatment of autoimmune diseases.[1][2][3][4] In this setting, TIGIT acts as a crucial brake on

the immune system, and strategies to enhance its signaling are being investigated to suppress

the aberrant immune responses that drive autoimmunity.[1][4][5][6] This technical guide

provides an in-depth overview of the core research on TIGIT's role in autoimmune diseases,

focusing on its signaling pathways, expression on key immune cells, quantitative data from

various disease models, and detailed experimental protocols.

The TIGIT Signaling Axis: A Balance of Inhibition
and Activation
TIGIT is a member of the poliovirus receptor (PVR)/nectin family and is primarily expressed on

activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[1][4][7] It functions

within a complex signaling network, competing with the co-stimulatory receptor CD226 (also

known as DNAM-1) for the same ligands: CD155 (PVR) and CD112 (Nectin-2), which are

expressed on antigen-presenting cells (APCs) and other cells.[4][8]
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Direct Inhibition: Upon binding to its ligand, primarily CD155, the Immunoreceptor Tyrosine-

based Inhibitory Motifs (ITIM) in TIGIT's cytoplasmic tail are phosphorylated, leading to the

recruitment of SHIP phosphatases. This initiates a signaling cascade that suppresses T cell

receptor (TCR) signaling and subsequent T cell activation, proliferation, and cytokine

production.[1][8]

Competition with CD226: TIGIT binds to CD155 with a higher affinity than CD226.[8][9] This

competition physically prevents CD226 from engaging with CD155, thereby blocking the

positive co-stimulatory signal required for full T cell activation.[3][9]

Modulation of APCs: TIGIT signaling can also exert its effects indirectly. The engagement of

TIGIT on T cells with CD155 on dendritic cells (DCs) can induce an immunosuppressive

phenotype in the DCs, characterized by increased IL-10 production and decreased IL-12

secretion.[1][3][7]

Caption: TIGIT signaling pathway and its competition with CD226.

TIGIT Expression and Role in Autoimmune
Pathogenesis
Dysregulation of the TIGIT pathway is implicated in several autoimmune diseases. Blockade of

TIGIT can exacerbate disease in preclinical models, whereas enhancing its function can

alleviate autoimmune responses.[1][2][3]

Regulatory T cells (Tregs): TIGIT is highly expressed on Tregs, particularly a highly

suppressive subset.[7][9] TIGIT+ Tregs are crucial for maintaining immune tolerance, and

their dysfunction or reduced numbers have been observed in autoimmune conditions.[9][10]

Enhancing TIGIT signaling can boost the suppressive capacity of Tregs.[1]

CD4+ T cells: In diseases like Systemic Lupus Erythematosus (SLE), TIGIT expression is

significantly elevated on CD4+ T cells and correlates with disease activity.[11][12] While

these TIGIT+CD4+ T cells have a more activated phenotype, their functional potential

(proliferation, cytokine production) is lower compared to their TIGIT- counterparts, suggesting

TIGIT acts as a negative feedback mechanism.[11]

NK cells: TIGIT is also expressed on NK cells, where it inhibits their cytotoxic functions.[7] In

SLE, the frequency of TIGIT-expressing NK cells is significantly decreased and negatively
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correlates with disease activity, suggesting a loss of this inhibitory control.[13][14]

Quantitative Data on TIGIT in Autoimmune Diseases
The following tables summarize key quantitative findings from foundational studies on TIGIT

expression in various autoimmune contexts.

Table 1: TIGIT in Systemic Lupus Erythematosus (SLE)
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Cell Type Patient Cohort Key Finding

Correlation
with Disease
Activity
(SLEDAI)

Reference

CD3+CD4+ T

cells
SLE Patients

Significantly

elevated

frequency

compared to

healthy controls

(P < 0.0001).

Positive

correlation (r² =

0.082; P =

0.044).

[15]

CD4+ T cells SLE Patients

Significantly

higher

expression in

patients with

SLEDAI > 10 vs.

< 10.

Highly correlated

with SLEDAI

score.

[12]

NK cells
Active SLE

Patients

Significantly

decreased

frequency

compared to

inactive SLE

patients.

Negative

correlation with

SLEDAI score.

[13]

NK cells SLE Patients

Frequency

significantly

increased after

regular

treatment.

N/A [13]

Table 2: TIGIT in Other Autoimmune Disease Models
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Disease
Model

Cell Type Key Finding
Therapeutic
Intervention

Outcome Reference

Type 1

Diabetes

(NOD Mouse)

Islet-

infiltrating

CD4+ &

CD8+ T cells

TIGIT is

highly

expressed on

activated,

islet-

infiltrating T

cells.

TIGIT

blockade

alone.

Did not

exacerbate

autoimmune

diabetes.

[8][16]

Type 1

Diabetes

(NOD Mouse)

Islet-

infiltrating T

cells

TIGIT

blockade

combined

with PD-L1

blockade.

Rapidly

accelerated

diabetes

onset.

[8]

SLE (MRL/lpr

Mouse)
CD4+ T cells N/A

In vivo

administratio

n of TIGIT

ligand,

CD155.

Delayed

development

of SLE.

[11][12]

Aplastic

Anemia

(Mouse

Model)

Th1 and

Th17 cells

TIGIT+ Tregs

suppress the

expansion of

Th1 and

Th17 cells.

Upregulation

of TIGIT via

lncRNA

MEG3.

Alleviated

autoimmune-

mediated

aplastic

anemia.

[9]

Key Experimental Methodologies
Reproducible and robust experimental protocols are essential for studying the TIGIT pathway.

Below are detailed, synthesized methodologies for common assays cited in foundational TIGIT

research.
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In Vivo Autoimmune Model (e.g., EAE, NOD mice)

Ex Vivo Cellular Analysis

In Vitro Functional Assay

1. Induce Disease
(e.g., MOG peptide for EAE)

2. Treatment Groups
- Vehicle Control

- TIGIT Agonist Ab
- Isotype Control Ab

3. Monitor Disease Progression
(e.g., Clinical scoring, blood glucose)

4. Isolate Immune Cells
(from Spleen, Lymph Nodes, CNS)

5. Flow Cytometry Staining
(Surface: CD4, CD8, CD25, TIGIT, CD226)

(Intracellular: FoxP3, IFN-γ, IL-17)

4A. T Cell Suppression Assay
(Co-culture TIGIT+ Tregs with

responder T cells + anti-CD3/CD28)

6. Data Acquisition & Analysis
(Quantify cell populations, MFI,

cytokine production)

4B. Measure Proliferation
(e.g., CFSE dilution, Ki-67 staining)

Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of TIGIT-targeting therapies.

A. Protocol for Flow Cytometric Analysis of TIGIT Expression

This protocol outlines the steps for staining peripheral blood mononuclear cells (PBMCs) or

tissue-infiltrating lymphocytes to analyze TIGIT expression.

Cell Isolation:

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
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For tissues (e.g., spleen, lymph nodes), create a single-cell suspension by mechanical

dissociation through a 70 µm cell strainer.

Perform a red blood cell lysis step using ACK lysis buffer if necessary.

Wash cells with PBS and count using a hemocytometer or automated cell counter.

Surface Staining:

Resuspend 1-2 x 10^6 cells in 100 µL of FACS buffer (PBS with 2% FBS and 0.05%

sodium azide).

Add a cocktail of fluorochrome-conjugated antibodies. A typical panel for T cell analysis

includes:

Anti-CD3 (T cell marker)

Anti-CD4 (Helper T cell marker)

Anti-CD8 (Cytotoxic T cell marker)

Anti-CD25 (Activation/Treg marker)

Anti-TIGIT

Anti-CD226

A viability dye (e.g., Zombie NIR™, Live/Dead™ Fixable) to exclude dead cells.

Incubate for 30 minutes at 4°C in the dark.

Wash cells twice with 2 mL of FACS buffer, centrifuging at 300-400 x g for 5 minutes.

Intracellular Staining (for Transcription Factors like FoxP3):

Following surface staining, resuspend cells in 1 mL of a fixation/permeabilization buffer

(e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).

Incubate for 45-60 minutes at 4°C in the dark.
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Wash cells once with 1X permeabilization buffer.

Add intracellular antibodies (e.g., Anti-FoxP3) diluted in 1X permeabilization buffer.

Incubate for 30-45 minutes at room temperature in the dark.

Wash cells twice with 1X permeabilization buffer.

Data Acquisition and Analysis:

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

Acquire samples on a flow cytometer (e.g., BD LSRFortessa™, Cytek Aurora).

Analyze the data using software such as FlowJo™ or FCS Express™.

Gating Strategy: First, gate on singlets, then live cells. From the live singlet gate, identify

lymphocyte populations (e.g., CD3+ T cells), followed by subsetting into CD4+ and CD8+

populations. Finally, quantify the percentage of TIGIT+ and CD226+ cells within the

desired gates (e.g., CD4+FoxP3+ Tregs).

B. Protocol for In Vitro T Cell Suppression Assay

This assay measures the ability of TIGIT-expressing Tregs to suppress the proliferation of

responder T cells (Tresp).

Cell Sorting:

Isolate CD4+ T cells from PBMCs using negative selection magnetic beads.

Stain the enriched CD4+ T cells with antibodies against CD4, CD25, and CD127.

Using a fluorescence-activated cell sorter (FACS), sort the following populations:

Tregs: CD4+CD25highCD127low

Responder T cells (Tresp): CD4+CD25low

Cell Labeling:
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Label the Tresp population with a proliferation-tracking dye such as Carboxyfluorescein

succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.

Co-culture Setup:

Coat a 96-well round-bottom plate with anti-CD3 antibody (e.g., clone OKT3, 1 µg/mL)

overnight at 4°C. Wash wells before use.

Plate the labeled Tresp cells at a constant number (e.g., 5 x 10^4 cells/well).

Add the sorted Tregs at varying ratios to the Tresp cells (e.g., 1:1, 1:2, 1:4, 1:8

Treg:Tresp). Include a control well with no Tregs.

Add soluble anti-CD28 antibody (1-2 µg/mL) to all wells to provide co-stimulation.

Culture for 3-4 days at 37°C, 5% CO2.

Analysis:

Harvest cells and stain with a viability dye.

Analyze by flow cytometry.

Gate on live, singlet Tresp cells (identified by their proliferation dye).

Assess proliferation by the dilution of the dye. The percentage of suppression is calculated

relative to the proliferation of Tresp cells cultured without Tregs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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